8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)
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Overview
Description
8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI) is a complex organic compound with the molecular formula C9H12N4O4. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI) involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. The reaction conditions typically require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. Its unique structure makes it an attractive scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI) stands out due to its unique combination of biological activities. Similar compounds include other pyrrolopyrazine derivatives, which also exhibit antimicrobial, antifungal, and antiviral activities. the specific arrangement of functional groups in this compound provides distinct advantages in terms of potency and selectivity .
Properties
Molecular Formula |
C9H12N4O4 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
7-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol |
InChI |
InChI=1S/C9H12N4O4/c1-8(10)4-9(14)6(12(8)15)3-2-5-7(9)11-17-13(5)16/h14H,2-4,10H2,1H3 |
InChI Key |
WSAZQSJWRVMSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C(=[N+]1[O-])CCC3=[N+](ON=C32)[O-])O)N |
Origin of Product |
United States |
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